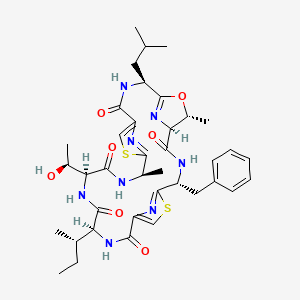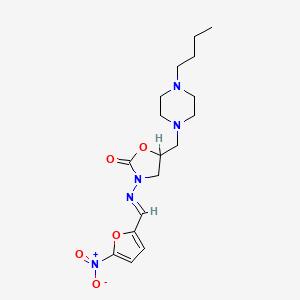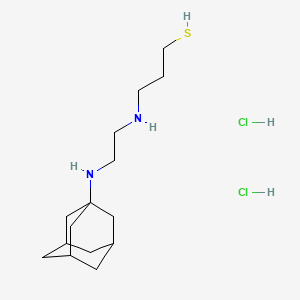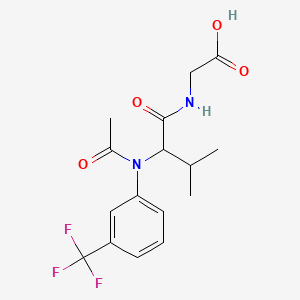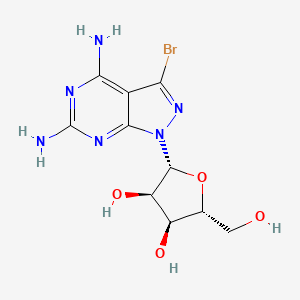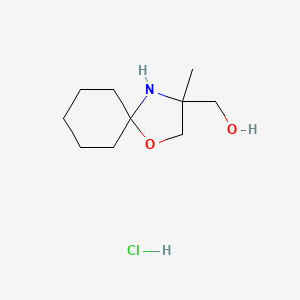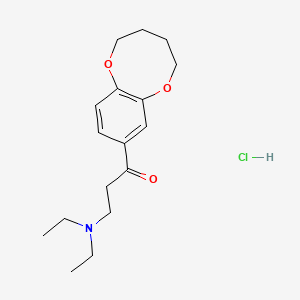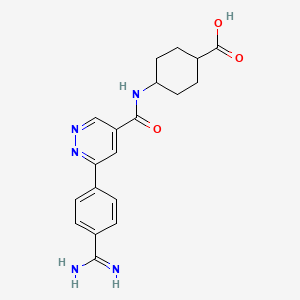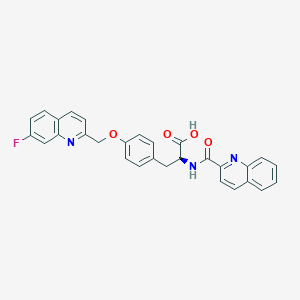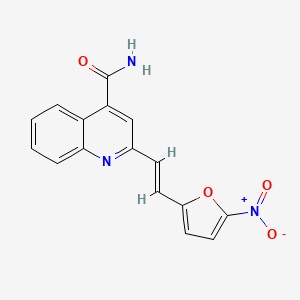
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structure of this compound, which combines a nitrofuran moiety with a quinoline ring, makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide typically involves the condensation of 5-nitrofurfural with 4-quinolinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrofurans with higher oxidation states.
Reduction: Formation of 2-(5-Amino-2-furylvinyl)-4-quinolinecarboxamide.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential antitumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular DNA and proteins. The quinoline ring can intercalate into DNA, disrupting its function. These combined effects contribute to the compound’s antimicrobial and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitro-2-furyl)vinyl derivatives: These compounds share the nitrofuran moiety but differ in the attached functional groups.
Quinoline derivatives: Compounds like 2-methylquinoline and its derivatives have similar structures but lack the nitrofuran moiety.
Uniqueness
2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is unique due to its combination of a nitrofuran and a quinoline ring, which imparts distinct biological activities not observed in other similar compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
798-64-1 |
|---|---|
Molekularformel |
C16H11N3O4 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C16H11N3O4/c17-16(20)13-9-10(18-14-4-2-1-3-12(13)14)5-6-11-7-8-15(23-11)19(21)22/h1-9H,(H2,17,20)/b6-5+ |
InChI-Schlüssel |
KIANDUXTXYWIIF-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



